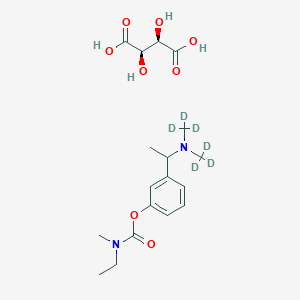
Ondansetron-d6 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ondansetron-d6 (hydrochloride) is a deuterated form of ondansetron hydrochloride, a selective serotonin 5-HT3 receptor antagonist. It is primarily used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. The deuterium atoms in ondansetron-d6 replace hydrogen atoms, which can be useful in pharmacokinetic studies to track the drug’s metabolism and distribution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ondansetron-d6 (hydrochloride) involves the incorporation of deuterium atoms into the ondansetron molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of ondansetron-d6 (hydrochloride) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Condensation Reactions: Combining deuterated precursors to form the desired product.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ondansetron-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated metabolites, while reduction can yield deuterated analogs with modified functional groups.
Aplicaciones Científicas De Investigación
Ondansetron-d6 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to track the drug’s metabolism and distribution in the body.
Drug Development: Helps in understanding the drug’s mechanism of action and optimizing its efficacy.
Biological Research: Investigates the interaction of the drug with biological targets, such as serotonin receptors.
Medical Research: Studies the drug’s effectiveness in preventing nausea and vomiting in various clinical settings.
Industrial Applications: Used in the development of new formulations and delivery systems for ondansetron.
Mecanismo De Acción
Ondansetron-d6 (hydrochloride) exerts its effects by selectively blocking the serotonin 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone . This action prevents the activation of these receptors by serotonin, thereby reducing nausea and vomiting. The deuterium atoms in ondansetron-d6 do not alter the drug’s mechanism of action but can provide insights into its pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
Ondansetron: The non-deuterated form of ondansetron-d6.
Granisetron: Another 5-HT3 receptor antagonist used for similar indications.
Dolasetron: A 5-HT3 receptor antagonist with a similar mechanism of action.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness
Ondansetron-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms can provide more detailed information about the drug’s metabolism and distribution compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C18H20ClN3O |
|---|---|
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
9-(trideuteriomethyl)-3-[[2-(trideuteriomethyl)imidazol-1-yl]methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i1D3,2D3; |
Clave InChI |
MKBLHFILKIKSQM-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C([2H])([2H])[2H].Cl |
SMILES canónico |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


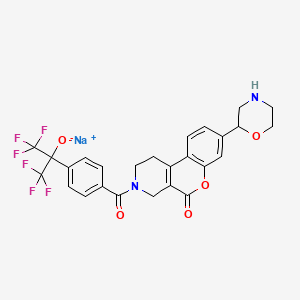

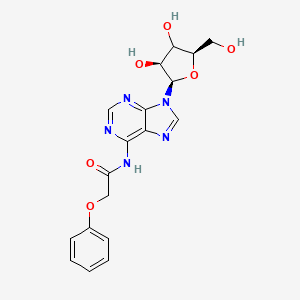
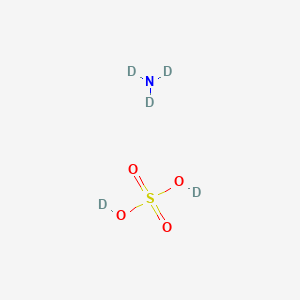
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
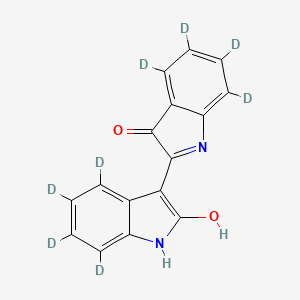

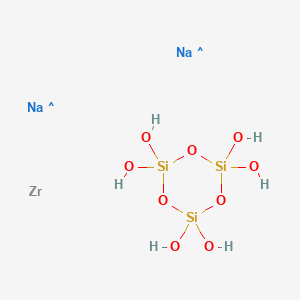
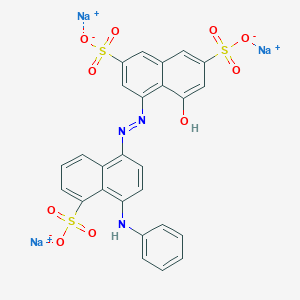
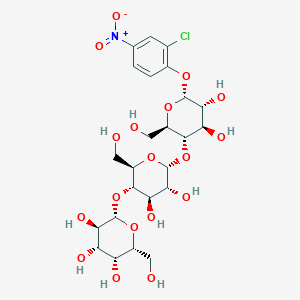
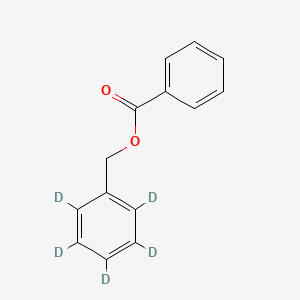
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)

